molecular formula C18H18N2O3 B12342971 7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12342971
M. Wt: 310.3 g/mol
InChI Key: QJTRHIMSJSPRBY-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in recent years due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
  • 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-trifluoromethyl-chromen-4-one

Uniqueness

7-Hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features and the presence of both a chromenone and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

7-hydroxy-3-(1-phenylpyrazol-4-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C18H18N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-5,9-11,14-15,17,21H,6-8H2

InChI Key

QJTRHIMSJSPRBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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